Me-Tet-PEG5-NHS
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Overview
Description
Me-Tet-PEG5-NHS is a compound used as an Antibody-Drug Conjugate (ADC) linker. It contains five polyethylene glycol (PEG) units and a tetrazine group, which allows it to undergo a specific inverse electron demand Diels-Alder reaction with compounds containing trans-cyclooctene (TCO) groups . This reaction is highly specific and efficient, making this compound a valuable tool in bioconjugation and drug delivery applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Me-Tet-PEG5-NHS involves the conjugation of a tetrazine group to a PEG5-NHS ester. The reaction typically occurs in an anhydrous organic solvent such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) to prevent hydrolysis of the NHS ester . The reaction conditions often include a mild base to facilitate the nucleophilic attack on the NHS ester by the tetrazine group.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as column chromatography and stored under inert conditions to prevent degradation .
Chemical Reactions Analysis
Types of Reactions
Me-Tet-PEG5-NHS primarily undergoes the inverse electron demand Diels-Alder reaction with TCO-containing compounds . This reaction is a type of cycloaddition that forms a stable covalent bond between the tetrazine and TCO groups.
Common Reagents and Conditions
The reaction typically requires anhydrous conditions and is carried out in organic solvents like DMSO or DMF. The presence of a mild base can enhance the reaction rate by deprotonating the nucleophile .
Major Products Formed
The major product formed from the reaction of this compound with TCO-containing compounds is a stable covalent adduct. This product retains the PEG5 linker, which imparts solubility and flexibility to the conjugate .
Scientific Research Applications
Me-Tet-PEG5-NHS has a wide range of applications in scientific research:
Mechanism of Action
Me-Tet-PEG5-NHS exerts its effects through the inverse electron demand Diels-Alder reaction. The tetrazine group reacts with TCO-containing compounds to form a stable covalent bond. This reaction is highly specific and occurs under mild conditions, making it suitable for use in biological systems . The PEG5 linker enhances the solubility and stability of the conjugate, facilitating its use in various applications .
Comparison with Similar Compounds
Similar Compounds
Tetrazine-PEG4-NHS: Similar in structure but contains four PEG units instead of five.
Tetrazine-PEG6-NHS: Contains six PEG units, offering different solubility and flexibility properties.
BS(PEG)5: A bis-succinimide ester-activated PEG compound used for crosslinking between primary amines.
Uniqueness
Me-Tet-PEG5-NHS is unique due to its specific tetrazine group, which allows for highly efficient and specific bioconjugation reactions. The presence of five PEG units provides an optimal balance between solubility and flexibility, making it suitable for a wide range of applications .
Properties
Molecular Formula |
C28H38N6O10 |
---|---|
Molecular Weight |
618.6 g/mol |
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 3-[2-[2-[2-[2-[3-[[4-(6-methyl-1,2,4,5-tetrazin-3-yl)phenyl]methylamino]-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate |
InChI |
InChI=1S/C28H38N6O10/c1-21-30-32-28(33-31-21)23-4-2-22(3-5-23)20-29-24(35)8-10-39-12-14-41-16-18-43-19-17-42-15-13-40-11-9-27(38)44-34-25(36)6-7-26(34)37/h2-5H,6-20H2,1H3,(H,29,35) |
InChI Key |
WIMBDRIDFKMKOO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN=C(N=N1)C2=CC=C(C=C2)CNC(=O)CCOCCOCCOCCOCCOCCC(=O)ON3C(=O)CCC3=O |
Origin of Product |
United States |
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